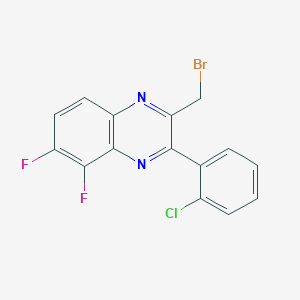
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable quinoxaline derivative, followed by the introduction of the chlorophenyl and difluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents or to modify the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chlorophenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- 2-(Bromomethyl)-3-(2-chlorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-fluorophenyl)-5,6-difluoroquinoxaline
- 2-(Bromomethyl)-3-(2-chlorophenyl)-6-fluoroquinoxaline
Comparison: Compared to similar compounds, 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is unique due to the presence of both chlorophenyl and difluoro substituents. These groups can significantly influence its chemical reactivity, biological activity, and physical properties. For instance, the difluoro groups can enhance its stability and lipophilicity, making it more suitable for certain applications in drug development or material science.
Propriétés
Formule moléculaire |
C15H8BrClF2N2 |
|---|---|
Poids moléculaire |
369.59 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)21-15-11(20-12)6-5-10(18)13(15)19/h1-6H,7H2 |
Clé InChI |
XNNAVSPYETVQSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3F)F)N=C2CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



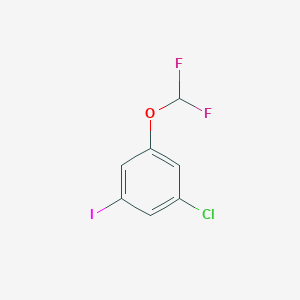
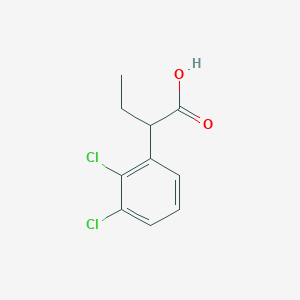
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
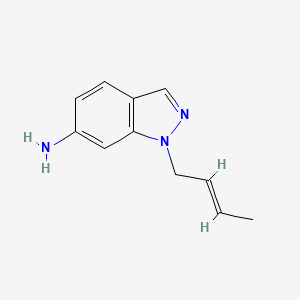
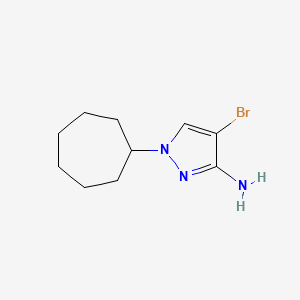
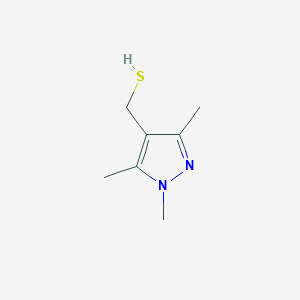
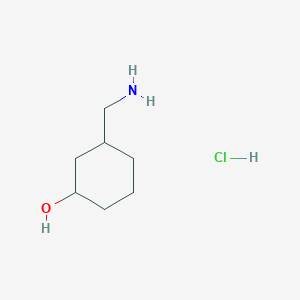

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
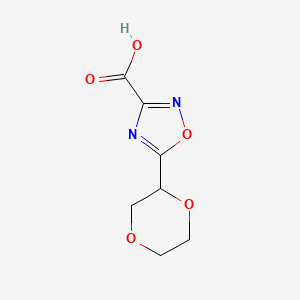
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
